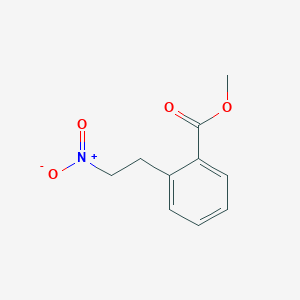

Methyl 2-(2-nitroethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-nitroethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-10(12)9-5-3-2-4-8(9)6-7-11(13)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQWWJPSNYJLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304887 | |

| Record name | Methyl 2-(2-nitroethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25109-81-3 | |

| Record name | Methyl 2-(2-nitroethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25109-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(2-nitroethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing the Significance of Nitro Containing Esters in Advanced Synthetic Strategies

Nitro-containing esters are a class of organic compounds that have garnered considerable attention in synthetic chemistry due to the unique and powerful reactivity imparted by the nitro group. uts.edu.auscispace.com This functional group is not merely a passive component of a molecule; it is a versatile handle that can be transformed into a wide array of other functionalities, making it an invaluable tool for the construction of complex molecular architectures. scispace.comnih.gov

The utility of the nitro group stems from several key characteristics. Firstly, it is a strong electron-withdrawing group, which significantly influences the reactivity of adjacent parts of the molecule. numberanalytics.com For aliphatic nitro compounds, this effect acidifies the α-carbon, making it susceptible to deprotonation to form a nitronate intermediate. wikipedia.org This nitronate is a potent nucleophile, enabling the formation of new carbon-carbon bonds through reactions like the Henry (nitro-aldol) reaction and Michael additions. wikipedia.orgrsc.org These reactions are fundamental in organic synthesis for building carbon skeletons.

Secondly, the nitro group itself is a synthetic chameleon, capable of being converted into numerous other functional groups. scispace.commdpi-res.com The most common and significant transformation is its reduction to a primary amine (R-NO₂ → R-NH₂). wikipedia.orgmasterorganicchemistry.com This conversion is a cornerstone of many synthetic pathways, as it introduces a basic nitrogen atom, which is a key feature in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.gov The reduction can be achieved through various methods, including catalytic hydrogenation or the use of metals like iron or tin in acidic conditions. numberanalytics.commasterorganicchemistry.com Beyond amines, the nitro group can also be transformed into ketones, oximes, and hydroxylamines, further broadening its synthetic potential. wikipedia.orgmdpi-res.com This multiplicity of transformations allows chemists to introduce nitrogen and other functionalities into a molecule in a controlled and strategic manner. nih.gov

The presence of an ester group alongside the nitro functionality, as seen in nitro-containing esters, adds another layer of synthetic utility. The ester can be hydrolyzed to a carboxylic acid, or it can participate in a variety of other ester-specific reactions, providing an additional site for molecular elaboration.

Overview of the Research Landscape for Aromatic Nitroethyl Benzoate Derivatives and Analogues

Direct Synthesis Approaches to Nitrobenzoate Ester Scaffolds

Direct synthesis methods aim to construct the target molecule by forming the nitrobenzoate ester framework as a central part of the synthetic strategy. This can involve either the introduction of a nitro group onto a pre-existing benzoate ester or the attachment of a nitroethyl moiety to an aromatic ester.

Electrophilic Aromatic Nitration of Benzoate Esters

A common and well-established method for the synthesis of nitrobenzoate esters is the electrophilic aromatic nitration of the corresponding benzoate ester. rsc.orgnumberanalytics.com This reaction involves the substitution of a hydrogen atom on the aromatic ring with a nitro group (-NO2). rsc.org

The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction. rsc.orggrabmyessay.com The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. numberanalytics.comgrabmyessay.comaiinmr.com Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly reactive electrophile, the nitronium ion (NO2+). aiinmr.comma.eduyoutube.com

The electron-rich π system of the benzene (B151609) ring of methyl benzoate then attacks the nitronium ion. aiinmr.com This initial attack temporarily disrupts the aromaticity of the ring and forms a carbocation intermediate, often referred to as an arenium ion or sigma complex. youtube.commnstate.edu This intermediate is resonance-stabilized, with the positive charge delocalized over the ortho and para positions relative to the point of electrophilic attack. mnstate.edu Finally, a weak base, such as the hydrogen sulfate (B86663) ion (HSO4-) or a water molecule, removes a proton from the carbon atom that bonded with the nitronium ion, restoring the aromaticity of the ring and yielding the final nitrated product. aiinmr.com

The ester group (-COOCH3) of methyl benzoate is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. rsc.orgnumberanalytics.com This deactivation means that the reaction is slower than the nitration of benzene itself. youtube.com The deactivating nature of the ester group also directs the incoming electrophile primarily to the meta position. rsc.orgyoutube.com

The regioselectivity of the nitration of methyl benzoate is a critical aspect of the synthesis, with the primary product being methyl 3-nitrobenzoate. rsc.orgyoutube.com The electron-withdrawing nature of the ester group deactivates the ortho and para positions more than the meta position, making the meta position the most favorable site for electrophilic attack. rsc.orgyoutube.com

Several factors can be controlled to optimize the yield and regioselectivity of the nitration process. Temperature control is crucial; the reaction is typically conducted at low temperatures (e.g., 0-15°C) to minimize the formation of dinitrated byproducts and other side reactions. grabmyessay.comorgsyn.org Maintaining a low temperature helps to ensure that substitution occurs predominantly at the meta position. grabmyessay.com The purity of the starting methyl benzoate is also important, as impurities can lead to lower yields. orgsyn.org The reaction time and the ratio of nitric acid to sulfuric acid are other parameters that can be adjusted to maximize the yield of the desired product. numberanalytics.comorgsyn.org After the reaction, the product is typically isolated by pouring the reaction mixture onto ice, which causes the solid methyl 3-nitrobenzoate to precipitate. mnstate.eduorgsyn.org It can then be purified by recrystallization from a suitable solvent like methanol (B129727). orgsyn.org

| Reactant | Reagents | Temperature (°C) | Product | Yield | Reference |

| Methyl benzoate | Conc. HNO3, Conc. H2SO4 | 5-15 | Methyl 3-nitrobenzoate | 81-85% | orgsyn.org |

| Methyl benzoate | Conc. HNO3, Conc. H2SO4 | < 6 | Methyl 3-nitrobenzoate | High (not specified) | rsc.org |

| Methyl benzoate | N-nitrosaccharin, Mg(ClO4)2 | 85 | Methyl 3-nitrobenzoate | Excellent (not specified) | nih.gov |

| Methyl benzoate | Ammonium molybdate, 70% HNO3, DCM | Not specified | Methyl 4-nitrobenzoate (B1230335) | 83% | researchgate.net |

Methodologies for the Introduction of the Nitroethyl Moiety onto Aromatic Esters

Directly introducing a nitroethyl group onto an aromatic ester is a less common approach. However, one potential method is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this could theoretically involve the reaction of methyl 2-formylbenzoate (B1231588) with nitromethane (B149229) in the presence of a base. This would form a β-nitro alcohol, which could then be dehydrated to yield a nitroalkene, and subsequently reduced to the desired nitroethyl group. The development of catalytic asymmetric Henry reactions has been a significant area of research, allowing for the synthesis of chiral β-nitro alcohols. nih.gov

Precursor-Based Synthesis Strategies for this compound

Precursor-based strategies offer an alternative route where a molecule already containing either the nitroethyl side chain or the benzoic acid moiety is converted to the final product.

Conversion of Related Benzene Derivatives Bearing a Nitroethyl Side Chain

A plausible synthetic route to this compound involves starting with a benzene derivative that already possesses the 2-nitroethyl side chain. For instance, 2-(2-nitroethyl)toluene could be a suitable precursor. The methyl group on the toluene (B28343) ring can be oxidized to a carboxylic acid group. youtube.com Various oxidizing agents can be employed for this transformation, and the reaction conditions would need to be carefully controlled to avoid affecting the nitroethyl group. psu.edugoogle.com Once 2-(2-nitroethyl)benzoic acid is formed, it can be esterified to produce the final product, this compound. prepchem.comepa.gov The esterification is typically carried out by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. tcu.edugoogle.comgoogle.comresearchgate.net

| Precursor | Reaction Steps | Intermediate | Final Product |

| 2-Nitrotoluene | 1. Oxidation | 2-Nitrobenzoic acid | Not applicable |

| 2-(2-nitroethyl)toluene | 1. Oxidation 2. Esterification | 2-(2-nitroethyl)benzoic acid | This compound |

| m-Methyl benzoic acid | 1. Nitration | 2-Nitro-3-methylbenzoic acid | Not applicable |

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 2 Nitroethyl Benzoate

Fundamental Molecular Reaction Mechanisms.

The chemical reactivity of Methyl 2-(2-nitroethyl)benzoate is largely dictated by the interplay between the nitroethyl group and the benzoate (B1203000) moiety. The following sections explore the fundamental reaction mechanisms that govern its transformations.

Cycloaddition Reactions Involving Nitroethyl and Nitroalkene Functionalities.

The nitroalkene moiety, generated from the decomposition of this compound, is a versatile building block in organic synthesis, particularly in cycloaddition reactions. The electron-withdrawing nature of the nitro group activates the double bond, making it a potent dienophile and dipolarophile.

Conjugated nitroalkenes are excellent substrates for [3+2] cycloaddition reactions, reacting with a variety of 1,3-dipoles to form five-membered heterocyclic rings. nih.govnih.gov These reactions are a powerful tool for the construction of complex molecular architectures. For instance, the reaction of conjugated nitroalkenes with nitrous oxide has been studied computationally, revealing a polar, single-step mechanism. nih.govnih.gov Despite the polarity of the reaction, attempts to localize zwitterionic intermediates have been unsuccessful, suggesting a concerted but asynchronous pathway. nih.gov

The regioselectivity of these [3+2] cycloadditions is a key aspect, and DFT calculations have been employed to predict the preferred regioisomeric outcome. nih.govnih.gov The high electrophilicity of the nitroalkene and the nucleophilic character of the 1,3-dipole contribute to the acceleration of these reactions. scielo.org.mx A notable application of this reactivity is the dearomative [3+2] cycloaddition of nitrobenzothiophenes with nonstabilized azomethine ylides, which provides access to fused tricyclic systems. nih.govrsc.org

The following table presents data from a computational study on the [3+2] cycloaddition between nitrous oxide and various conjugated nitroalkenes, highlighting the kinetic and thermodynamic parameters.

| Nitroalkene | Activation Enthalpy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Predicted Regioisomer |

| Nitroethene | 22.5 | -35.8 | Δ²-4-nitro-1-oxa-2,3-diazoline |

| (E)-1-Nitroprop-1-ene | 23.1 | -36.2 | Δ²-4-nitro-5-methyl-1-oxa-2,3-diazoline |

| (E)-2-Nitrobut-2-ene | 24.0 | -37.1 | Δ²-4-methyl-4-nitro-1-oxa-2,3-diazoline |

| (E)-3-Methyl-2-nitrobut-2-ene | 24.8 | -38.0 | Δ²-4-isopropyl-4-nitro-1-oxa-2,3-diazoline |

| (E)-1-Nitro-2-phenylethene | 21.9 | -34.9 | Δ²-4-nitro-5-phenyl-1-oxa-2,3-diazoline |

Data adapted from computational studies on the [3+2] cycloaddition of nitrous oxide and conjugated nitroalkenes. nih.gov

Catalysis in the Molecular Mechanism of Nitroethyl Benzoate Reactions.

Catalysis plays a pivotal role in dictating the reaction pathways of complex organic molecules like this compound. By lowering the activation energy, catalysts enable transformations that would otherwise be kinetically unfavorable. This section delves into the specific roles of Lewis acids and ionic liquids in promoting reactions involving the nitroethyl benzoate scaffold.

Lewis Acid Catalyzed Transformations of Nitroethyl Benzoates.

Lewis acids, defined as electron-pair acceptors, are versatile catalysts in organic synthesis. youtube.com They function by coordinating to Lewis basic sites within a substrate, such as the oxygen or nitrogen atoms of nitro groups or the carbonyl oxygen of an ester. youtube.comnih.gov This interaction polarizes bonds and increases the electrophilicity of the substrate, thereby activating it for subsequent reactions. youtube.com

In the context of this compound, a Lewis acid can coordinate to the oxygen atoms of the nitro group. This coordination enhances the electron-withdrawing nature of the nitro group, making it a better leaving group and facilitating nucleophilic displacement. rsc.org Research has demonstrated that Lewis acids like tin(IV) chloride (SnCl₄) can catalyze the displacement of the nitro group from tertiary and benzyl (B1604629) nitro compounds. rsc.org

Furthermore, the strategic placement of the nitroethyl and benzoate groups in an ortho position opens up possibilities for intramolecular cyclization reactions. Lewis acid catalysis, using reagents such as boron trifluoride etherate (BF₃·OEt₂), is a known method for promoting such cyclizations. nih.gov For this compound, coordination of a Lewis acid to the nitro group could facilitate an intramolecular attack from the ester moiety or the aromatic ring, potentially leading to the formation of heterocyclic structures like isoindolinones. Another potential transformation is the reduction of the nitro group to an amine, a reaction that can be promoted by Lewis acids under specific conditions. urfu.ru

Table 1: Potential Lewis Acid Catalyzed Transformations of this compound

| Lewis Acid Catalyst | Potential Transformation | Mechanistic Role |

|---|---|---|

| Tin(IV) Chloride (SnCl₄) | Nucleophilic displacement of the nitro group | Activation of the nitro group by coordination, making it a better leaving group. rsc.org |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Intramolecular cyclization | Coordination to the nitro or ester group, promoting intramolecular nucleophilic attack. nih.gov |

| Aluminum Chloride (AlCl₃) | Friedel-Crafts type reactions | Activation of electrophiles for potential reaction with the activated aromatic ring. |

| Indium(III) Triflate (In(OTf)₃) | Activation of nitro group for addition reactions | Enhances the electrophilicity of the carbon bearing the nitro group. rsc.org |

Ionic Liquid Catalysis in Nitroethyl Benzoate Decomposition.

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of large organic cations and various anions. mdpi.com They are considered "green" solvents due to their low vapor pressure and high thermal stability. researchgate.netmdpi.com Beyond their role as a medium, ILs can also act as catalysts. researchgate.net Basic ionic liquids, in particular, have been shown to be effective catalysts for reactions involving nitroalkanes, such as the Henry (nitroaldol) reaction. researchgate.netwikipedia.orgorganic-chemistry.org

The decomposition of this compound can be initiated by the removal of a proton from the carbon alpha to the nitro group (the α-carbon). This carbon is acidic due to the strong electron-withdrawing effect of the adjacent nitro group. A basic ionic liquid, where the anion acts as the base, can catalyze this initial deprotonation step. researchgate.net For instance, imidazolium-based ionic liquids with hydroxide (B78521) or lactate (B86563) anions have demonstrated catalytic activity in base-catalyzed reactions. researchgate.netresearchgate.net

Table 2: Selected Ionic Liquids and Their Potential Catalytic Role in Nitroethyl Benzoate Reactions

| Ionic Liquid (Cation/Anion) | Key Property | Potential Catalytic Function |

|---|---|---|

| 1-Butyl-3-methylimidazolium Hydroxide ([bmIm][OH]) | Basicity | Catalyst for deprotonation at the α-carbon, initiating decomposition or Henry-type reactions. researchgate.net |

| 1-Butyl-3-methylimidazolium Lactate ([bmIm][Lactate]) | Basicity | Similar to [bmIm][OH], acts as a basic catalyst. researchgate.net |

| 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF₄]) | Electrochemical Stability | Can serve as an electrolyte medium for electrochemical reduction/decomposition studies. mdpi.com |

| Dicationic Pyridinium/Tetrachloronickelate(II) | Redox Activity | Catalyst for the reduction of the nitro group to an amine. researchgate.net |

Electrophilic Aromatic Substitution Dynamics on Benzoate Esters.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The rate and regioselectivity (the position of attack) of the reaction are heavily influenced by the substituents already present on the aromatic ring. chemistry.coach Substituents are classified as either activating (increasing the reaction rate) or deactivating (decreasing the rate) and as directors towards the ortho-, para-, or meta-positions. chemistry.coachmasterorganicchemistry.com

The this compound molecule has two substituents on the benzene ring: a methyl ester group (-COOCH₃) at position 1 and a 2-nitroethyl group (-CH₂CH₂NO₂) at position 2. To predict the outcome of an EAS reaction, such as nitration, on this molecule, the directing effects of both groups must be considered. stackexchange.comlibretexts.org

Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group due to the electronegativity of the oxygen atoms and resonance. It deactivates the ring, making it less reactive than benzene. It is a meta-director , meaning it directs incoming electrophiles to positions 3 and 5 relative to itself. In the context of the whole molecule, this corresponds to positions 4 and 6.

2-Nitroethyl Group (-CH₂CH₂NO₂): This is an alkyl group attached to the ring. Alkyl groups are generally weak electron-donating groups through an inductive effect. Therefore, the 2-nitroethyl group is a weak activating group and an ortho-, para-director . It directs incoming electrophiles to the positions ortho (position 3) and para (position 5) relative to itself.

When the directing effects of two substituents are in opposition, the more powerful activating group generally controls the position of substitution. masterorganicchemistry.comjove.com In this case, the weakly activating alkyl group will direct the reaction. Therefore, substitution is most likely to occur at positions 3 and 5. However, steric hindrance is also a critical factor. libretexts.orgjove.com Position 3 is flanked by two large substituents, making it sterically hindered. Position 5 is significantly less hindered. Consequently, the major product of an electrophilic aromatic substitution on this compound is expected to be the one where the new substituent adds at position 5.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution on this compound

| Position on Ring | Influence of -COOCH₃ (at C1) | Influence of -CH₂CH₂NO₂ (at C2) | Combined Effect & Steric Hindrance |

|---|---|---|---|

| 3 | Ortho (Deactivated) | Ortho (Activated) | Electronically favored but sterically hindered. Minor product. |

| 4 | Meta (Favored by deactivator) | Meta (Deactivated) | Electronically disfavored by the activating group. |

| 5 | Para (Deactivated) | Para (Activated) | Electronically favored and sterically accessible. Major product expected. |

| 6 | Meta (Favored by deactivator) | Ortho (Deactivated) | Electronically disfavored by the activating group. |

Advanced Theoretical and Computational Studies on Methyl 2 2 Nitroethyl Benzoate Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanistic pathways of complex organic reactions. By calculating the electronic structure of molecules, DFT allows for the detailed exploration of potential energy surfaces, providing critical information about the feasibility and nature of chemical transformations.

Energetics and Activation Barriers of Transformations

A key application of DFT is the determination of the energetics of a reaction, including the calculation of activation barriers. For the decomposition of nitroethyl benzoate (B1203000) into nitroethylene (B32686) and benzoic acid, DFT calculations at the B3LYP/6-31G(d) level have been instrumental. researchgate.net This analysis reveals that the reaction proceeds through a one-step mechanism.

The decomposition is characterized by a high activation energy, which is attributed to the energy-intensive process of synchronously breaking the O-C and C-H single bonds. researchgate.net Specifically, this bond-breaking process requires a substantial energy input of 37.1 kcal•mol⁻¹. researchgate.net This high energy cost underscores the stability of the reactant under normal conditions and highlights the specific conditions required to initiate the decomposition.

Transition State Characterization and Reaction Pathway Analysis

DFT calculations are crucial for characterizing the geometry and electronic structure of transition states (TSs). In the decomposition of nitroethyl benzoate, the TS features a distorted six-membered cyclic structure. researchgate.net It is important to note that the dashed lines within the TS representation indicate the bonds that are in the process of breaking and forming, not a conjugated cyclic system. researchgate.net

Intrinsic Reaction Coordinate (IRC) calculations, which map the reaction pathway from the transition state to the reactants and products, further illuminate the mechanism. The IRC analysis for this decomposition is divided into six distinct phases, which clearly demonstrates the non-concerted nature of the reaction. researchgate.net This finding refutes any proposed pericyclic mechanism. The reaction begins with the simultaneous but asynchronous rupture of the O-C and C5-H6 single bonds. researchgate.net

Molecular Electron Density Theory (MEDT) in Mechanistic Insights

Molecular Electron Density Theory (MEDT) offers a complementary perspective to traditional orbital-based models by focusing on the changes in electron density throughout a reaction. This theory provides a more intuitive and detailed picture of bond formation and cleavage.

Bonding Evolution Theory (BET) for Sequential Bonding Changes

Bonding Evolution Theory (BET), a component of MEDT, provides a powerful framework for analyzing the sequential changes in bonding along a reaction pathway. researchgate.netrsc.org For the decomposition of nitroethyl benzoate, BET analysis offers a complete characterization of the electron density shifts. researchgate.net

The analysis reveals that the reaction initiates with the rupture of the O-C and C-H bonds. Interestingly, the O-C bond breaks heterolytically, while the C5-H6 bond undergoes homolytic cleavage, leading to the formation of a pseudoradical hydrogen atom. researchgate.net The formation of the new C-C double bond in nitroethylene occurs towards the end of the reaction pathway. This detailed sequential analysis provided by BET reinforces the non-concerted nature of the decomposition. researchgate.netrsc.org

Electron Localization Function (ELF) Analysis for Electron Density Distribution

The Electron Localization Function (ELF) is a tool used to visualize and analyze the electron density distribution in a molecule, providing insights into chemical bonding and electron localization. wikipedia.orgaps.org In the context of the decomposition of nitroethyl benzoate, ELF analysis, in conjunction with Natural Population Analysis (NPA), helps to understand the charge distribution in the reactant molecule. researchgate.net

NPA of methyl 2-(2-nitroethyl)benzoate reveals that the O1 and O3 oxygen atoms of the nitro group have similar negative charges. researchgate.net ELF analysis provides a visual representation of electron pairs, showing a clear separation between core and valence electrons, as well as highlighting covalent bonds and lone pairs. wikipedia.org This detailed picture of the electron distribution is fundamental to understanding the reactivity of the molecule and the subsequent electronic reorganization during the decomposition reaction.

Computational Modeling of Reactivity and Selectivity in Nitroethyl Benzoates

Computational modeling extends beyond single molecules to predict reactivity and selectivity in broader classes of compounds like nitroethyl benzoates. These models aim to improve the accuracy of predictions by incorporating various factors that influence reaction outcomes.

Regioselectivity and Stereoselectivity Predictions for Reaction Pathways

Computational quantum mechanics has become an indispensable tool for predicting the regioselectivity and stereoselectivity of chemical reactions. For systems analogous to this compound, which possesses multiple reactive sites, density functional theory (DFT) calculations are frequently employed to elucidate the factors governing reaction outcomes.

Theoretical studies on related nitroaromatic compounds and substituted benzoates have demonstrated that the regioselectivity of a reaction is often governed by a combination of electronic and steric factors. For instance, in the context of aryne chemistry, the "aryne distortion model" suggests that nucleophilic attack is favored at the more electropositive and less sterically hindered carbon of the aryne triple bond. nih.gov While not an aryne, the principle of examining electrostatic potential maps and frontier molecular orbitals (HOMO-LUMO) of this compound and its potential reaction partners would be a standard computational approach to predict the most likely sites of reaction.

In reactions involving the nitroethyl side chain, such as potential elimination or addition reactions, computational models can predict the favored pathways. For example, in the ene reaction of nitrosoarenes, ab initio calculations have shown that steric effects between the aryl group of the enophile and the substituents of the olefin determine the reaction's trajectory. nih.gov Similar computational strategies could be applied to predict the stereochemical outcome of reactions at the chiral center that could be formed adjacent to the nitro group in this compound.

To illustrate how computational data is used to predict regioselectivity, consider a hypothetical reaction. The activation energies for different possible reaction pathways can be calculated. The pathway with the lowest activation energy is predicted to be the major product.

| Reaction Pathway | Predicted Regioisomer | Calculated Activation Energy (kcal/mol) | Predicted Yield |

|---|---|---|---|

| Pathway A | Isomer 1 | 15.2 | Major |

| Pathway B | Isomer 2 | 18.5 | Minor |

| Pathway C | Isomer 3 | 21.0 | Trace |

Stereoselectivity is another critical aspect that can be successfully predicted using computational methods. By modeling the transition state structures for the formation of different stereoisomers, the relative energies can be determined. The transition state with the lower energy will correspond to the major stereoisomeric product.

| Transition State | Resulting Stereoisomer | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |

|---|---|---|---|

| TS-R | R-isomer | 0.0 | 95:5 |

| TS-S | S-isomer | 1.5 |

Solvent Effects on Reaction Mechanisms and Kinetics via Continuum Models

The choice of solvent can dramatically influence the rate, and sometimes even the mechanism, of a chemical reaction. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely used computational methods to account for the bulk effects of a solvent. researchgate.net These models treat the solvent as a continuous dielectric medium, which simplifies the calculations while often providing accurate predictions of how a solvent will affect a reaction.

For a molecule like this compound, which has a polar nitro group and an ester functionality, solvent polarity is expected to play a significant role in its reactions. Continuum models can be used to calculate the free energy of solvation for reactants, transition states, and products. By comparing the energies in the gas phase and in different solvents, one can predict how the solvent will affect the reaction's thermodynamics and kinetics.

For instance, if a reaction proceeds through a transition state that is more polar than the reactants, a polar solvent will stabilize the transition state more than the reactants, thus lowering the activation energy and accelerating the reaction. Conversely, if the reactants are more polar than the transition state, a polar solvent will slow the reaction down.

Recent advancements have also seen the rise of machine learning approaches and hybrid quantum mechanics/molecular mechanics (QM/MM) models to provide a more detailed and accurate description of solvent effects. numberanalytics.comnih.gov QM/MM methods treat the solute (e.g., this compound) with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field. nih.gov This approach allows for the explicit consideration of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reaction mechanisms in protic solvents. nih.gov

The effect of different solvents on a hypothetical reaction's rate constant can be summarized in a data table derived from computational studies.

| Solvent | Dielectric Constant (ε) | Calculated Relative Rate Constant (k_rel) |

|---|---|---|

| n-Hexane | 1.88 | 1.0 |

| Dichloromethane | 8.93 | 5.2 |

| Acetone | 20.7 | 12.8 |

| Acetonitrile | 37.5 | 25.1 |

| Water | 80.1 | 42.6 |

Role of Methyl 2 2 Nitroethyl Benzoate As a Key Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The presence of both an electrophilic and a nucleophilic center in methyl 2-(2-nitroethyl)benzoate makes it an ideal starting material for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

Synthesis of Nitrogen-Containing Heterocycles, including Isoxazolidines

The nitro group in this compound can be readily transformed into other nitrogen-containing functionalities, which can then participate in cyclization reactions. For instance, the reduction of the nitro group to a hydroxylamine, followed by intramolecular cyclization, can lead to the formation of isoxazolidine (B1194047) rings. This transformation is a powerful tool for creating five-membered nitrogen-oxygen containing heterocycles.

Applications in Lactam and Isoindolinone Syntheses

This compound is a key precursor in the synthesis of lactams and isoindolinones, which are important structural motifs in medicinal chemistry. The synthesis of isoindolinones can be achieved through a reductive cyclization of the nitro group. This process typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular amidation with the adjacent ester group to form the isoindolinone ring system.

A notable application of a closely related derivative, methyl 2-(bromomethyl)-3-nitrobenzoate, is in the synthesis of Lenalidomide. In this multi-step process, the brominated methyl benzoate (B1203000) derivative is reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to form a nitro-isoindolinone intermediate. Subsequent reduction of the nitro group furnishes the final amino-isoindolinone structure of Lenalidomide. While this example uses a brominated analog, it highlights the utility of the underlying 2-substituted nitrobenzoate scaffold in constructing isoindolinone heterocycles.

Building Block for Functionalized Aromatic Compounds

The aromatic ring and the functional groups of this compound can be modified to generate a wide array of substituted aromatic compounds.

Derivatization to Amino- and Other Substituted Benzoates

The nitro group of this compound can be reduced to an amino group, yielding methyl 2-(2-aminoethyl)benzoate. This amino-substituted benzoate can then serve as a versatile intermediate for further functionalization. For example, the amino group can be acylated, alkylated, or used as a handle for the introduction of other functional groups through diazotization reactions. This allows for the synthesis of a diverse library of substituted benzoates with potential applications in materials science and pharmaceuticals.

Generation of Conjugated Nitroalkenes and Related Unsaturated Systems

The 2-nitroethyl side chain of this compound can be a precursor for the generation of a conjugated nitroalkene. This transformation can typically be achieved through an elimination reaction, where a base is used to remove a proton from the carbon adjacent to the nitro group, leading to the formation of a double bond. The resulting conjugated system is a valuable Michael acceptor and can participate in various carbon-carbon bond-forming reactions, further expanding the synthetic utility of the parent compound.

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from multiple starting materials. The diverse reactivity of this compound makes it a suitable candidate for use in such reactions. For example, a reaction could be designed where the nitro group is first reduced in situ, and the resulting amine then participates in a multicomponent reaction with other reactants to rapidly build molecular complexity. While specific examples involving this compound in cascade or multicomponent reactions are not extensively documented, its functional group array suggests significant potential in this area of research.

Research on Derivatives and Analogues of Methyl 2 2 Nitroethyl Benzoate

Structure-Reactivity Relationship Studies of Substituted Nitroethyl Benzoates

The reactivity of substituted nitrobenzoates is a classic subject for demonstrating the principles of physical organic chemistry. The interplay of electronic and steric effects of substituents dictates the reaction rates and pathways, particularly in nucleophilic substitution and electrophilic aromatic substitution reactions.

The electronic nature of substituents on the benzene (B151609) ring significantly alters the reactivity of the ester. Electron-withdrawing groups, such as the nitro group itself, deactivate the ring towards electrophilic attack but activate it for nucleophilic aromatic substitution. aiinmr.comrsc.org Conversely, electron-donating groups increase the ring's electron density, facilitating electrophilic substitution.

Kinetic studies on the hydrolysis of substituted phenyl benzoates provide quantitative insights into these effects. researchgate.netnih.gov The Hammett equation, log(k/k₀) = σρ, is a powerful tool used to correlate reaction rates with substituent constants (σ) and a reaction constant (ρ). wikipedia.org The reaction constant, ρ, indicates the sensitivity of a reaction to substituent effects. For instance, the alkaline hydrolysis of ethyl benzoates has a ρ value of approximately +2.5, indicating that the reaction is significantly accelerated by electron-withdrawing substituents. wikipedia.org

A kinetic study on the reactions of 4-nitrophenyl X-substituted benzoates with various nucleophiles revealed that Hammett plots for reactions with anionic nucleophiles like OH⁻ and CN⁻ were not linear, whereas Yukawa-Tsuno plots were. nih.gov This suggests a change in the rate-determining step or a complex mechanism involving an addition intermediate. nih.gov The large positive ρ value (1.7 ± 0.1) for these reactions supports a mechanism where the formation of an addition intermediate is the rate-determining step. nih.gov

Steric effects also play a crucial role. dalalinstitute.com Bulky substituents, particularly in the ortho position to the reaction center, can hinder the approach of a reagent, thereby slowing down the reaction rate. This phenomenon, known as steric hindrance, can also influence reaction selectivity by favoring attack at less hindered positions. dalalinstitute.com In the alkaline hydrolysis of ortho-substituted phenyl benzoates, the steric influence was found to be 2.7 times higher than the corresponding influence from the ortho position in the phenyl group of phenyl benzoates when studied in neat water. researchgate.net

Table 1: Influence of Substituents on Reaction Rates (Illustrative)

| Reaction Type | Substituent (Position) | Electronic Effect | Steric Effect | Impact on Rate |

| Electrophilic Aromatic Substitution | -NO₂ (meta) | Strong deactivator | Moderate | Decreases rate |

| Electrophilic Aromatic Substitution | -CH₃ (para) | Weak activator | Low | Increases rate |

| Nucleophilic Acyl Substitution | -NO₂ (para on phenoxy group) | Strong activator | Low | Increases rate |

| Nucleophilic Acyl Substitution | -C(CH₃)₃ (ortho) | Weak activator | High | Decreases rate |

Synthesis and Characterization of Structurally Modified Nitroethyl Benzoates

The synthesis of structurally modified nitrobenzoates is often driven by the need for specific building blocks in the preparation of complex target molecules, such as pharmaceuticals. A prominent example is the modification of methyl 2-methyl-3-nitrobenzoate for the synthesis of Lenalidomide, an anticancer drug. wikipedia.orgresearchgate.netnewdrugapprovals.org

The synthesis typically begins with the esterification of the corresponding carboxylic acid, for example, the conversion of 2-methyl-3-nitrobenzoic acid to Methyl 2-methyl-3-nitrobenzoate. google.comgoogle.com A key modification is the selective bromination of the methyl group at the 2-position. This is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). newdrugapprovals.orggoogle.comchemicalbook.com This reaction yields Methyl 2-(bromomethyl)-3-nitrobenzoate, a versatile intermediate. chemicalbook.combiosynth.commahavirsynthesis.comchemicalbook.com

The characterization of these synthesized compounds relies on standard spectroscopic techniques. For Methyl 2-(bromomethyl)-3-nitrobenzoate, ¹H NMR spectroscopy would confirm the presence of the bromomethyl group (a singlet around 4.8-5.0 ppm), the methyl ester protons (a singlet around 3.9 ppm), and the aromatic protons in the expected region. Mass spectrometry would confirm the molecular weight (274.07 g/mol for C₉H₈BrNO₄). biosynth.commahavirsynthesis.com

The resulting halo-derivative is then used in subsequent coupling reactions. For Lenalidomide synthesis, Methyl 2-(bromomethyl)-3-nitrobenzoate is reacted with 3-aminopiperidine-2,6-dione (B110489) to form the nitro precursor of the final drug. researchgate.netnewdrugapprovals.orggoogle.com This step is a nucleophilic substitution where the amino group of the piperidinedione displaces the bromide.

Table 2: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate newdrugapprovals.orggoogle.comchemicalbook.com

| Starting Material | Reagents | Solvent | Product | Yield |

| Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon tetrachloride or Acetonitrile | Methyl 2-(bromomethyl)-3-nitrobenzoate | High |

Preparation and Utility of Related Nitroaromatic Esters with Varied Nitro-Group Positions

The position of the nitro group on the aromatic ring of nitroaromatic esters has a profound effect on their chemical properties and their utility in synthesis. The primary isomers are the ortho-, meta-, and para-nitrobenzoates.

The synthesis of these isomers typically involves the direct nitration of methyl benzoate (B1203000). aiinmr.comrsc.org This electrophilic aromatic substitution reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. aiinmr.com The ester group (-COOCH₃) is a deactivating, meta-directing group. rsc.org Consequently, the major product of the nitration of methyl benzoate is methyl 3-nitrobenzoate. aiinmr.comrsc.org The ortho and para isomers are formed in much smaller quantities.

The utility of these isomers is diverse.

Methyl 2-nitrobenzoate and its derivatives are crucial starting materials. For instance, Methyl 2-methyl-3-nitrobenzoate is the key precursor for the anticancer drug Lenalidomide. wikipedia.orgnewdrugapprovals.org The strategic placement of the nitro and methyl groups allows for a synthetic sequence involving side-chain halogenation followed by cyclization. researchgate.netgoogle.com

Methyl 3-nitrobenzoate , being the major product of nitration, is a readily available intermediate. It can be used in syntheses where a meta-substituted pattern is required. Reduction of the nitro group to an amine provides methyl 3-aminobenzoate, a precursor for various dyes and pharmaceuticals.

Methyl 4-nitrobenzoate (B1230335) is used in the synthesis of various compounds, including some with antimicrobial properties. ijpsr.com For example, ethyl 4-nitrobenzoate can be converted to 4-nitro benzohydrazide, which then serves as a scaffold for synthesizing novel 2-azetidinone derivatives. ijpsr.com

The reactivity of the nitro group itself is also exploited. It can be reduced to various other functional groups, including nitroso, hydroxylamino, and amino groups, greatly expanding the synthetic possibilities. organic-chemistry.org Furthermore, the nitro group can act as a leaving group in certain reactions, enabling the formation of carbon-carbon double bonds. researchgate.net

Table 3: Properties and Primary Synthesis Route of Methyl Nitrobenzoate Isomers

| Compound | Position of -NO₂ | Synthesis | Key Application |

| Methyl 2-nitrobenzoate | Ortho | Minor product of nitration; specific synthesis required | Precursor for complex heterocycles |

| Methyl 3-nitrobenzoate | Meta | Major product of nitration of methyl benzoate | Intermediate for meta-substituted compounds |

| Methyl 4-nitrobenzoate | Para | Minor product of nitration; specific synthesis required | Intermediate for pharmaceuticals and materials |

Advanced Analytical Methodologies in the Study of Methyl 2 2 Nitroethyl Benzoate Reactions

Spectroscopic Analysis for Reaction Monitoring and Structural Confirmation

Spectroscopic techniques are indispensable in modern organic chemistry for elucidating molecular structures and tracking the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) for Reaction Pathway Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. In the context of a reaction involving a compound like Methyl 2-(2-nitroethyl)benzoate, ¹H NMR and ¹³C NMR would be the primary tools. By tracking the appearance of new signals and the disappearance of reactant signals over time, chemists can map the reaction pathway, identify intermediates, and confirm the structure of the final product. For instance, the formation of the ethyl bridge and the presence of the nitro and benzoate (B1203000) functionalities would create a unique spectral fingerprint. However, no specific NMR studies or spectral data for this compound are available in the surveyed literature to provide concrete examples or data tables.

Mass Spectrometry (MS) and GC/MS for Complex Mixture Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. When coupled with Gas Chromatography (GC/MS), it becomes a formidable tool for separating and identifying individual components within a complex reaction mixture. This is particularly useful for analyzing reactions that may produce side-products or for determining the purity of the target molecule. The fragmentation pattern of this compound in a mass spectrometer would provide confirmatory structural information. Unfortunately, no published mass spectra or GC/MS analysis reports for this specific compound could be located.

Chromatographic Techniques for Reaction Progress and Product Isolation

Chromatography is fundamental for both monitoring the progress of a reaction and for purifying the products. Techniques like Thin-Layer Chromatography (TLC) offer a quick and simple way to observe the consumption of reactants and the formation of products. For purification on a larger scale, column chromatography is often employed. High-Performance Liquid Chromatography (HPLC) is another critical technique, used for both analytical and preparative purposes, offering high resolution and quantification of reaction components. Reports on the synthesis of related nitro compounds often detail the use of TLC and column chromatography for monitoring and purification. However, specific conditions or results for this compound are not documented.

The absence of specific experimental data, including NMR shifts, mass-to-charge ratios, or chromatographic retention times, makes it impossible to construct the detailed, data-driven article as requested. The scientific community has not, to date, published research that focuses on the synthesis and detailed analytical study of this compound. While general principles of these advanced analytical methodologies are well-established, their specific application to this compound remains undocumented in public-facing research.

Future Research Directions and Emerging Trends for Methyl 2 2 Nitroethyl Benzoate

Development of Novel Catalytic Systems for Efficient Transformations

The functional groups of Methyl 2-(2-nitroethyl)benzoate—the nitroalkane and the ester on an aromatic ring—are ripe for a variety of catalytic transformations. Future research will likely focus on developing highly efficient and selective catalysts to modify this structure.

A primary area of interest is the catalytic reduction of the nitro group to an amine. This transformation is fundamental as it opens the door to a vast array of further functionalization, such as amide formation or the synthesis of nitrogen-containing heterocycles. While traditional methods often rely on stoichiometric reductants or precious metal catalysts like Palladium or Platinum, a significant trend is the development of catalysts based on earth-abundant, non-precious metals. nih.gov The search for efficient hydrogenation catalysts using metals such as copper, nickel, or iron is a promising strategy for sustainable organic synthesis. nih.gov

Another avenue of research involves the C-H activation of the ethyl linker or the aromatic ring. Transition metals such as Ruthenium and Palladium are known to catalyze C-H bond functionalization, allowing for the introduction of new substituents in a highly regiosepecific manner. researchgate.net For this compound, this could enable the late-stage modification of the molecule to create a library of derivatives for various applications.

Furthermore, novel catalytic systems for the synthesis of the compound itself are being explored. Copper-catalyzed thermal redox catalysis, for instance, has been shown to be effective for the benzylation of nitroalkanes. nih.gov This methodology could be adapted to provide a practical and mild route to construct the core structure of this compound from simpler precursors.

| Catalytic System | Target Transformation | Potential Advantage |

| Non-Precious Metal Catalysts (e.g., Ni, Fe, Cu) | Reduction of -NO₂ to -NH₂ | Sustainability, Cost-effectiveness |

| Ruthenium/Palladium Catalysts | C-H Activation (Aromatic or Aliphatic) | Late-stage functionalization, molecular diversity |

| Copper(I) Catalysts | C-C Bond formation (Synthesis) | Use of readily available starting materials, mild conditions |

Exploration of New Synthetic Applications and Tandem Reaction Sequences

The unique ortho-positioning of the nitroethyl and methyl ester groups in this compound makes it an ideal candidate for intramolecular tandem reactions, enabling the rapid construction of complex heterocyclic structures.

A key synthetic application would be its use as a precursor to lactams. This could be achieved through a tandem sequence initiated by the reduction of the nitro group to a primary amine, which could then undergo spontaneous or catalyzed intramolecular cyclization with the adjacent methyl ester to form a seven-membered lactam. Such structures are prevalent in pharmacologically active compounds.

Nitro compounds are celebrated as versatile building blocks in organic synthesis. nih.gov The nitroethyl group can participate in a range of C-C bond-forming reactions, including the Henry reaction (nitro-aldol) and Michael additions. Future research could explore tandem sequences where an intermolecular reaction at the nitroalkane is followed by an intramolecular cyclization. For example, a base-catalyzed reaction with an aldehyde at the carbon alpha to the nitro group, followed by reduction and cyclization, could generate highly functionalized polycyclic systems in a single pot. Modern strategies in asymmetric organocatalysis have shown excellent applicability to nitro compounds, suggesting that these complex structures could be synthesized enantioselectively. nih.gov

Advancements in Computational Methodologies for Predictive Chemical Research

Computational chemistry is becoming an indispensable tool for predicting the behavior of molecules and guiding experimental design. For a molecule like this compound, computational methods can provide profound insights into its reactivity, stability, and potential applications.

Density Functional Theory (DFT) can be employed to model the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack. This allows researchers to anticipate the regioselectivity of further substitution reactions on the aromatic ring. nih.gov For instance, calculations can determine whether further functionalization is more likely to occur at the C3, C4, C5, or C6 position of the benzene (B151609) ring. Such studies can predict reaction barrier heights, which are crucial for understanding reaction kinetics. nih.gov

Molecular modeling can also be used to investigate the conformational landscape of the molecule and the transition states of potential tandem reactions. nih.gov By calculating the energy profiles of different reaction pathways, such as the intramolecular cyclization to form a lactam, researchers can identify the most favorable conditions and catalysts to achieve the desired outcome. These computational tools can significantly accelerate the discovery of new reactions and optimize existing ones, reducing the need for extensive empirical screening.

Furthermore, in silico tools are increasingly used to predict the biological activity and metabolic fate of novel compounds. nih.gov By modeling the interaction of this compound and its derivatives with biological targets like enzymes or receptors, computational methods can help prioritize which compounds to synthesize for pharmaceutical research.

| Computational Method | Application for this compound | Expected Insight |

| Density Functional Theory (DFT) | Reactivity Analysis | Prediction of regioselectivity, reaction barriers, and kinetic feasibility. nih.gov |

| Molecular Dynamics (MD) | Conformational Sampling | Understanding the 3D structure and flexibility, identifying stable conformers. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Substrate Docking | Predicting potential biological activity and metabolic pathways. |

Innovations in Sustainable Synthesis and Green Chemistry for Nitro Compounds

The synthesis and transformation of nitro compounds have traditionally involved harsh reagents and generated significant chemical waste. A major emerging trend is the application of green chemistry principles to mitigate this environmental impact. researchgate.net

The classic nitration method using a mixture of concentrated nitric and sulfuric acids is effective but produces large amounts of acidic waste. Future research will focus on greener alternatives for synthesizing nitroaromatic precursors. This includes the use of solid acid catalysts, which can be easily recovered and reused, and alternative nitrating agents like dinitrogen pentoxide (N₂O₅) that offer cleaner reaction profiles. researchgate.net The use of ionic liquids as both solvent and catalyst in nitration reactions is another promising green approach that can lead to higher selectivity and easier product separation.

For the transformation of this compound, green chemistry principles would favor the use of catalytic methods over stoichiometric reagents, particularly for reduction reactions. nih.gov Biocatalysis, using whole cells or isolated enzymes, represents an increasingly attractive and sustainable option. For example, engineered E. coli has been used to transform benzoate (B1203000) derivatives, suggesting that biocatalytic routes could be developed for the synthesis or modification of this target molecule under mild, aqueous conditions. nih.gov The use of environmentally benign solvents like water or supercritical fluids, and energy sources like microwaves or ultrasound to accelerate reactions, are also key areas of innovation in the sustainable synthesis of nitro compounds. researchgate.net

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitroethylation | K₂CO₃, DMF, 80°C, 12 h | 65–75 |

| Esterification | H₂SO₄, MeOH, reflux | 85–90 |

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Structural elucidation requires:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm nitroethyl and ester functional groups (e.g., δ ~4.5 ppm for -CH₂NO₂, δ ~3.9 ppm for OCH₃).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺ at m/z 224.07) and fragmentation patterns.

- X-ray Crystallography : For solid-state structure determination using SHELXL for refinement and Mercury for visualization of packing motifs .

Basic: What safety protocols should be followed when handling this compound?

Answer:

While specific hazard data for this compound is limited, general precautions for nitro-containing esters include:

- Engineering Controls : Use fume hoods to avoid inhalation of vapors/dust.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize nitro byproducts with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced: How can contradictions in crystallographic data for this compound be resolved?

Answer:

Discrepancies in unit cell parameters or bond angles may arise from:

- Twinned Crystals : Use SHELXD for twin law identification and SHELXL for refinement with TWIN/BASF commands .

- Disorder Modeling : Employ Mercury’s void visualization to identify solvent molecules or disordered regions .

- Validation Tools : Cross-check with PLATON or checkCIF for symmetry and displacement errors.

Q. Table 2: Common Crystallographic Challenges

| Issue | Resolution Strategy | Software Tools |

|---|---|---|

| Twinning | Twin refinement with HKLF5 format | SHELXL |

| Solvent Disorder | SQUEEZE (PLATON) or omit maps | Mercury |

Advanced: What reaction mechanisms govern the nitro group’s reactivity in this compound?

Answer:

The nitroethyl group participates in:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl converts -NO₂ to -NH₂, forming methyl 2-(2-aminoethyl)benzoate.

- Cyclization : Under acidic conditions, intramolecular attack by the ester carbonyl forms benzazepinone derivatives.

Mechanistic studies require DFT calculations (e.g., Gaussian) to map transition states and LC-MS to track intermediates .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

Design of Experiments (DoE) approaches are critical:

Parameter Screening : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.

Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 90°C, 1.2 equiv. nitromethane) using Minitab or JMP.

Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progress .

Q. Table 3: DoE Optimization Example

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 70 | 100 | 90 |

| Nitromethane (equiv.) | 1.0 | 1.5 | 1.2 |

Advanced: How does this compound interact with biological targets?

Answer:

While direct studies are limited, analogues show:

- Antimicrobial Activity : Nitro groups disrupt microbial electron transport chains.

- Cytotoxicity : Reduction to amino derivatives may intercalate DNA (confirmed via comet assay).

- Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding to cytochrome P450 isoforms .

Advanced: What computational methods validate the compound’s spectroscopic data?

Answer:

- NMR Prediction : ACD/Labs or ChemDraw simulates shifts using empirical databases.

- IR Frequency Matching : Compare experimental peaks (e.g., 1720 cm⁻¹ for ester C=O) with DFT-calculated (B3LYP/6-31G*) spectra .

Advanced: How can packing motifs in the crystal structure inform solubility?

Answer:

Mercury’s Materials Module analyzes π-π stacking or hydrogen-bonding networks. For example:

- Strong herringbone packing correlates with low solubility in apolar solvents.

- Void volume >5% suggests potential for co-crystallization to enhance bioavailability .

Advanced: What strategies mitigate byproduct formation during nitroethylation?

Answer:

Common byproducts (e.g., di-nitro derivatives) are minimized by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.